Cas no 124701-06-0 (3-Methylthiophen-2-amine)

3-Methylthiophen-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Methylthiophen-2-amine
- 124701-06-0
- AKOS006222753
- 2-amino-3-methylthiophene
- CS-0443266
- SCHEMBL2043951
- methyl aminothiophene
- DTXSID90561418
- EN300-2953953
- PPFLOLZEHGQVQM-UHFFFAOYSA-N
-
- MDL: MFCD18415440
- Inchi: InChI=1S/C5H7NS/c1-4-2-3-7-5(4)6/h2-3H,6H2,1H3
- InChI Key: PPFLOLZEHGQVQM-UHFFFAOYSA-N
- SMILES: CC1=C(N)SC=C1
Computed Properties
- Exact Mass: 113.02992040g/mol
- Monoisotopic Mass: 113.02992040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
- XLogP3: 1.6
3-Methylthiophen-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90956-500MG |
3-methylthiophen-2-amine |
124701-06-0 | 95% | 500MG |
¥ 2,864.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90956-100MG |
3-methylthiophen-2-amine |
124701-06-0 | 95% | 100MG |
¥ 1,075.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90956-1G |
3-methylthiophen-2-amine |
124701-06-0 | 95% | 1g |
¥ 4,290.00 | 2023-03-31 | |
Alichem | A169005810-1g |
3-Methylthiophen-2-amine |
124701-06-0 | 95% | 1g |
$778.26 | 2023-09-03 | |
Enamine | EN300-2953953-1g |
3-methylthiophen-2-amine |
124701-06-0 | 1g |
$0.0 | 2023-09-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90956-500mg |
3-methylthiophen-2-amine |
124701-06-0 | 95% | 500mg |
¥2864.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90956-500.0mg |
3-methylthiophen-2-amine |
124701-06-0 | 95% | 500.0mg |
¥2864.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90956-100mg |
3-methylthiophen-2-amine |
124701-06-0 | 95% | 100mg |
¥1076.0 | 2024-04-25 | |
Ambeed | A489056-250mg |
3-Methylthiophen-2-amine |
124701-06-0 | 95+% | 250mg |
$356.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90956-5G |
3-methylthiophen-2-amine |
124701-06-0 | 95% | 5g |
¥ 12,870.00 | 2023-03-31 |
3-Methylthiophen-2-amine Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on 3-Methylthiophen-2-amine
Research Brief on 3-Methylthiophen-2-amine (CAS: 124701-06-0): Recent Advances and Applications in Chemical Biology and Pharmaceuticals
3-Methylthiophen-2-amine (CAS: 124701-06-0) is a heterocyclic amine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiophene ring structure and methyl substitution, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) targeting compounds. This research brief aims to synthesize the latest findings and highlight the compound's emerging roles in these areas.
One of the most notable applications of 3-Methylthiophen-2-amine is its incorporation into kinase inhibitor scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The researchers utilized 3-Methylthiophen-2-amine as a core building block to enhance binding affinity and selectivity, achieving nanomolar potency against JAK2 while minimizing off-target effects. This work underscores the compound's value in precision medicine approaches.
In the realm of antimicrobial research, 3-Methylthiophen-2-amine has shown promise as a precursor for novel antibacterial agents. A recent patent application (WO2023051234) disclosed a series of thiophene-2-amine derivatives, including 3-Methylthiophen-2-amine, that exhibit potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy studies. These findings open new avenues for combating antibiotic-resistant pathogens.
The compound's potential in CNS drug development has also been explored. Neuropharmacological studies have identified 3-Methylthiophen-2-amine derivatives as modulators of serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. A 2024 publication in ACS Chemical Neuroscience reported that structurally optimized analogs demonstrate antidepressant-like effects in rodent models, with improved blood-brain barrier permeability compared to existing therapeutics. This research highlights the compound's potential for treating mood disorders with fewer side effects.
From a synthetic chemistry perspective, recent advances have improved the accessibility of 3-Methylthiophen-2-amine. A green chemistry approach published in Organic Process Research & Development (2023) described a catalytic amination protocol that reduces waste generation and improves yield (up to 85%) compared to traditional methods. This development is particularly significant for scaling up production while adhering to increasingly stringent environmental regulations in pharmaceutical manufacturing.
Looking forward, the versatility of 3-Methylthiophen-2-amine continues to inspire innovative applications. Ongoing research is exploring its use in covalent inhibitor design, where its amine functionality can serve as an attachment point for reactive warheads. Additionally, its potential in radiopharmaceuticals is being investigated, with preliminary studies showing favorable labeling characteristics for positron emission tomography (PET) tracers. As these applications mature, 3-Methylthiophen-2-amine is poised to remain a valuable tool in medicinal chemistry and drug discovery pipelines.
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